molecular formula C12H12N2O B1384350 6-Benzyl-2-methylpyrimidin-4-ol CAS No. 95395-84-9

6-Benzyl-2-methylpyrimidin-4-ol

Cat. No.: B1384350
CAS No.: 95395-84-9
M. Wt: 200.24 g/mol
InChI Key: QHQHVWIZQHFJIQ-UHFFFAOYSA-N
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Description

6-Benzyl-2-methylpyrimidin-4-ol (6-BMP) is an organic compound that has been studied extensively in recent years. This compound is a derivative of the pyrimidine family, and it has been found to have a number of interesting properties, both in terms of its synthesis and its scientific research applications.

Scientific Research Applications

Synthesis and Structural Analysis

A significant area of research involves the synthesis of derivatives from 6-Benzyl-2-methylpyrimidin-4-ol and their structural elucidation using advanced techniques. Studies have reported the synthesis of compounds like 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS) and 2,6-diaminopyrimidin-4-yl benzenesulfonate (DAPBS) through O-benzenesulfonylation. These compounds were characterized by single-crystal X-ray diffraction (SC-XRD), revealing key intermolecular interactions that contribute to their structural stability. Quantum chemical studies, including density functional theory (DFT) and time-dependent DFT, have provided insights into their optimized geometry, natural bond orbitals (NBOs), frontier molecular orbitals (FMOs), and nonlinear optical (NLO) properties, demonstrating excellent agreement with experimental data and highlighting their potential NLO applications (Ali et al., 2020).

Antimicrobial Activity

Research on the antimicrobial properties of derivatives synthesized from this compound has yielded promising results. Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives exhibited significant antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of specific moieties like [3-hydrophenyl], [3-chlorophenyl], and [4-nitrophenyl] in these compounds has been associated with enhanced antimicrobial efficacy, comparable to standard drugs like Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).

Computational Studies and Theoretical Insights

Further investigations have employed computational and theoretical approaches to understand the properties and behaviors of this compound derivatives. Studies encompassing DFT, natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis have shed light on the compounds' stability, reactivity, and electronic properties. These insights are crucial for predicting the compounds' suitability for various applications, including their potential in NLO technologies (Ali et al., 2021).

Biochemical Analysis

Biochemical Properties

6-Benzyl-2-methylpyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting downstream biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the CDK2/cyclin A2 pathway . Additionally, it affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. For example, this compound has been shown to inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition results in cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence central carbon metabolism pathways, including glycolysis and the tricarboxylic acid (TCA) cycle . By modulating these pathways, this compound can alter cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, this compound can accumulate in certain tissues, influencing its localization and activity within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific cellular compartments, including the nucleus and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide this compound to its site of action. In the nucleus, it can influence gene expression, while in the mitochondria, it can affect cellular energy production and apoptosis .

Properties

IUPAC Name

4-benzyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-13-11(8-12(15)14-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQHVWIZQHFJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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